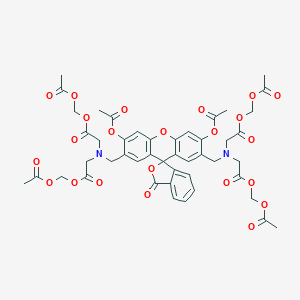

![molecular formula C12H16N2OS B131920 N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine CAS No. 143543-81-1](/img/structure/B131920.png)

N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

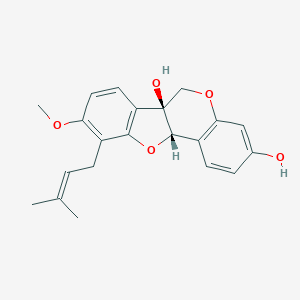

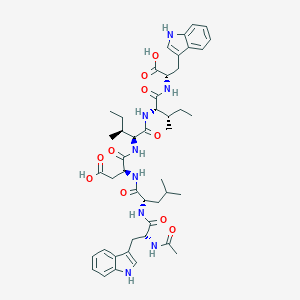

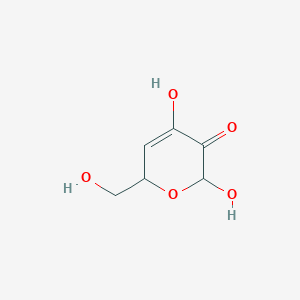

N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine (NMDT) is a heterocyclic amine that is found in many natural compounds and is used in a variety of scientific research applications. It has been used for the synthesis of various compounds, as well as for its biochemical and physiological effects. This article will provide an overview of NMDT, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Understanding Carcinogen Metabolism

Research on human urinary carcinogen metabolites, including studies on tobacco's impact on cancer, highlights the significance of quantifying carcinogen metabolites in urine for evaluating exposure to carcinogens. Such studies are pivotal in delineating the metabolic pathways of carcinogens in humans and their potential link to cancer development. The utility of these assays in providing insights into carcinogen dose, exposure differentiation, and metabolic processing in humans is underscored, emphasizing their role in future cancer research, especially concerning tobacco products and harm reduction strategies (Hecht, 2002).

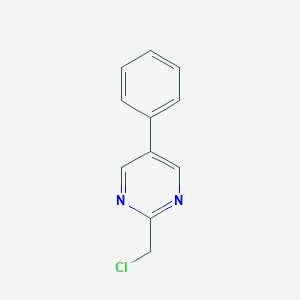

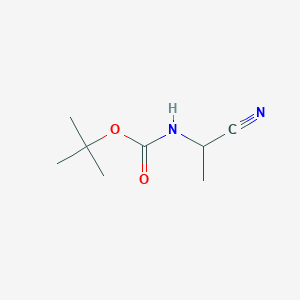

Synthetic Pathways for Heterocyclic Compounds

The synthesis and structural exploration of novel substituted thiazolidin-4-ones through reactions involving chloral and substituted anilines highlight innovative pathways to generate heterocyclic compounds. These pathways reveal the versatility and reactivity of thiazolidinones in forming various intermediates, providing a foundation for synthesizing diverse heterocyclic frameworks. Such research contributes to expanding the chemical space of heterocyclic compounds with potential pharmacological applications (Issac & Tierney, 1996).

Environmental Impact and Contamination Remediation

Investigations into the contamination and removal of persistent organic pollutants, such as sulfamethoxazole, from water bodies using cleaner techniques, offer insights into the environmental impact of pharmaceutical residues. These studies highlight the persistence of such compounds in natural water systems and the effectiveness of advanced remediation techniques, including adsorption and advanced oxidation processes. This research underscores the need for sustainable development of remediation technologies to address environmental contamination by pharmaceuticals (Prasannamedha & Kumar, 2020).

Safety and Hazards

Future Directions

The reported compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . Future research could investigate potential therapeutic applications in the treatment of metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific functional groups attached to the thiazole ring . The presence of a 4-methoxyphenethyl group in this compound could potentially influence its mode of action.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives are known to have diverse solubility profiles, which can influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound could have multiple cellular and molecular impacts.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of thiazole derivatives .

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-15-11-4-2-10(3-5-11)6-7-13-12-14-8-9-16-12/h2-5H,6-9H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBMKEGHBJRELE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC2=NCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368601 |

Source

|

| Record name | N-[2-(4-Methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143543-81-1 |

Source

|

| Record name | N-[2-(4-Methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide](/img/structure/B131845.png)

![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid](/img/structure/B131849.png)